molecular formula C28H21NNaO6P B12295557 Phosphoric acid, mono(phenylmethyl) mono(5,8,13,14-tetrahydro-14-methyl-8,13-dioxobenz[5,6]isoindolo[2,1-b]isoquinolin-9-yl) ester, sodium salt (9CI)

Phosphoric acid, mono(phenylmethyl) mono(5,8,13,14-tetrahydro-14-methyl-8,13-dioxobenz[5,6]isoindolo[2,1-b]isoquinolin-9-yl) ester, sodium salt (9CI)

Cat. No.: B12295557
M. Wt: 521.4 g/mol
InChI Key: PSOVPQYKBDYKJN-UHFFFAOYSA-M
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Description

Phosphoric acid, mono(phenylmethyl) mono(5,8,13,14-tetrahydro-14-methyl-8,13-dioxobenz[5,6]isoindolo[2,1-b]isoquinolin-9-yl) ester, sodium salt (9CI) This compound is a sodium salt of a phosphoric acid diester, featuring two distinct ester groups:

  • Mono(5,8,13,14-tetrahydro-14-methyl-8,13-dioxobenz[5,6]isoindolo[2,1-b]isoquinolin-9-yl) ester: A complex polycyclic aromatic system with fused isoindole and isoquinoline rings, likely contributing to biological interactions or catalytic activity.

The sodium counterion improves solubility in polar solvents, making it suitable for aqueous formulations.

Properties

Molecular Formula

C28H21NNaO6P

Molecular Weight

521.4 g/mol

IUPAC Name

sodium;benzyl (3-methyl-14,21-dioxo-11-azapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1,4,6,8,12,15(20),16,18-octaen-16-yl) phosphate

InChI

InChI=1S/C28H22NO6P.Na/c1-17-20-11-6-5-10-19(20)14-29-15-22-25(26(17)29)27(30)21-12-7-13-23(24(21)28(22)31)35-36(32,33)34-16-18-8-3-2-4-9-18;/h2-13,15,17H,14,16H2,1H3,(H,32,33);/q;+1/p-1

InChI Key

PSOVPQYKBDYKJN-UHFFFAOYSA-M

Canonical SMILES

CC1C2=CC=CC=C2CN3C1=C4C(=C3)C(=O)C5=C(C4=O)C=CC=C5OP(=O)([O-])OCC6=CC=CC=C6.[Na+]

Origin of Product

United States

Preparation Methods

The synthesis of phosphoric acid, mono(phenylmethyl) mono(5,8,13,14-tetrahydro-14-methyl-8,13-dioxobenz[5,6]isoindolo[2,1-b]isoquinolin-9-yl) ester, sodium salt involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: The ester group can participate in substitution reactions, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Phosphoric acid, mono(phenylmethyl) mono(5,8,13,14-tetrahydro-14-methyl-8,13-dioxobenz[5,6]isoindolo[2,1-b]isoquinolin-9-yl) ester, sodium salt has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The phosphoric acid ester group can participate in phosphorylation reactions, which are crucial in various biochemical pathways. The benz[5,6]isoindolo[2,1-b]isoquinoline core can interact with proteins and enzymes, affecting their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Sodium Salt Key Properties Applications
Target Compound Phenylmethyl + Isoindolo-isoquinolinyl Yes High lipophilicity, polycyclic aromatic system Potential antimicrobial, enzyme inhibition
Sodium dibenzyl phosphate (CAS 97174-13-5) Two phenylmethyl groups Yes Enhanced solubility, surfactant properties Emulsifiers, detergents
Phosphoric acid, butyl ester, sodium salt (EC 258-380-0) Butyl group Yes Moderate hydrophobicity, stability Industrial solvents, coatings
Mono-octylphenyl phosphoric acid ester Octylphenyl group No (Li/Na salts separable) Phase-selective solubility Separation processes, solvent extraction

Key Findings

Structural Complexity: The target compound’s isoindolo-isoquinolinyl group distinguishes it from simpler esters like sodium dibenzyl phosphate or butyl esters. This structural complexity may enhance binding to biological targets (e.g., enzymes, DNA) compared to aliphatic analogs . Mono(phenylmethyl) substitution provides intermediate lipophilicity relative to di-esters (e.g., di-tert-butyl phosphate, CAS 139392-99-7), which are more stable but less reactive .

Solubility and Reactivity: Sodium salts of phosphoric acid mono-esters (e.g., the target compound) exhibit higher aqueous solubility than di-esters, enabling use in biological systems. For example, sodium dibenzyl phosphate is water-dispersible, whereas di-esters require organic solvents . The target compound’s polycyclic aromatic system may reduce solubility compared to linear alkyl esters (e.g., butyl ester), necessitating co-solvents for formulation .

For instance, docosanoic acid phenylmethyl ester (CAS 3150) demonstrated activity against Staphylococcus aureus in oleoresin extracts . Sodium salts of phosphoric acid esters are often used in drug delivery due to their ionic character, which improves bioavailability compared to neutral esters .

Industrial Relevance :

  • Simpler sodium salts like butyl ester (EC 258-380-0) are widely used in coatings and adhesives, whereas the target compound’s niche structure may limit it to specialized applications (e.g., targeted therapeutics) .

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